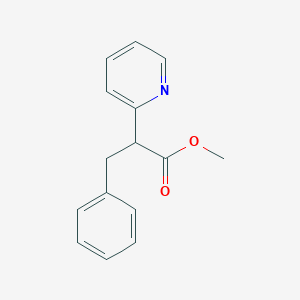

Methyl 3-phenyl-2-(pyridin-2-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-phenyl-2-pyridin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-15(17)13(14-9-5-6-10-16-14)11-12-7-3-2-4-8-12/h2-10,13H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMGYOFMEAVPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-phenyl-2-(pyridin-2-yl)propanoate typically involves the esterification of 3-phenyl-2-(pyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and improved safety. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-2-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl and pyridin-2-yl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

-

Hydrolysis

Reagents: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide)

Conditions: Reflux

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH4)

Conditions: Anhydrous conditions, typically in an inert atmosphere

-

Substitution

Reagents: Electrophiles (e.g., bromine, nitric acid)

Conditions: Varies depending on the electrophile

Major Products Formed

Hydrolysis: 3-phenyl-2-(pyridin-2-yl)propanoic acid and methanol

Reduction: 3-phenyl-2-(pyridin-2-yl)propanol

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Organic Synthesis

Methyl 3-phenyl-2-(pyridin-2-yl)propanoate serves as a valuable intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in several reactions, facilitating the creation of more complex molecules.

Key Reactions:

- Aminocatalytic Reactions: The compound can be utilized in aminocatalytic strategies, which have gained attention for their efficiency and environmental benefits. For instance, it has been involved in one-pot reactions that yield high-value products with minimal waste .

- Synthesis of Pyridine Derivatives: this compound can be transformed into various pyridine derivatives, which are essential in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its bioactive properties. It can act as a precursor for drugs targeting various biological pathways.

Case Studies:

- Drug Intermediates: Research has demonstrated that this compound can serve as an intermediate for synthesizing compounds with anti-inflammatory and analgesic properties. This is particularly relevant in the development of new therapeutic agents .

- Bioactivity Screening: Studies involving this compound have shown promising results in bioactivity screenings, indicating its potential role in drug discovery .

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, this compound finds utility in material science.

Applications:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

- Coatings and Adhesives: Its chemical structure allows it to be used in formulating advanced coatings and adhesives with specific performance characteristics.

Analytical Chemistry

The compound is also significant in analytical chemistry, where it serves as a standard or reference material for various analytical techniques.

Techniques:

- Nuclear Magnetic Resonance (NMR): this compound can be characterized using NMR spectroscopy, providing insights into its molecular structure and dynamics .

Environmental Chemistry

Research into the environmental impact of chemical compounds has highlighted the importance of this compound in studying degradation pathways and toxicity assessments.

Environmental Studies:

Studies have indicated that understanding the degradation of this compound can help assess its environmental persistence and potential ecological risks .

Mechanism of Action

The mechanism of action of methyl 3-phenyl-2-(pyridin-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Piperidine/Pyrrolidine-Substituted Analogs

- (S)-Methyl 3-phenyl-2-((R/S)-2-vinylpiperidin-1-yl)propanoate (6c/7c): Structure: Replaces pyridin-2-yl with a 2-vinylpiperidin-1-yl group. Properties: Higher basicity due to the piperidine nitrogen, enhancing solubility in polar solvents. IR spectra show ester carbonyl stretches at 1739 cm⁻¹ and aromatic C=C at 1600 cm⁻¹ . Synthesis: Achieved via palladium catalysis in THF or CH₂Cl₂ with yields up to 99% at 25°C . Applications: Potential as a chiral ligand or bioactive precursor due to stereoselectivity.

- (S)-Methyl 3-phenyl-2-((R/S)-2-vinylpyrrolidin-1-yl)propanoate (6d/7d): Structure: Features a pyrrolidine ring instead of pyridine. Properties: Reduced steric hindrance compared to piperidine analogs, evidenced by higher yields (98–99%) in dichloromethane . MS Data: Molecular ion peak at m/z 260 (MH⁺), distinct from the target compound’s m/z 274 .

Pyridine-Modified Derivatives

- Methyl 3-oxo-3-(pyridin-2-yl)propanoate: Structure: Contains a ketone at the 3-position instead of phenyl. Reactivity: The α,β-unsaturated ketone allows conjugate addition reactions, differing from the ester’s nucleophilic acyl substitution . Applications: Used in synthesizing heterocycles via cyclocondensation .

- (S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate: Structure: Amino group at the 3-position and pyridin-2-yl at the 2-position. Bioactivity: The amino group enhances hydrogen-bonding capacity, making it relevant in drug design (e.g., protease inhibitors) .

Ester Variants

- Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate: Structure: Ethyl ester with a piperidine substituent. Physicochemical Impact: Ethyl ester increases lipophilicity (logP ~2.8 vs. methyl’s ~2.2), altering metabolic stability . Synthesis: Electrochemical methods yield 62% under mild conditions .

Comparative Data Tables

Table 1. Physical and Spectral Properties

Key Findings and Implications

Steric and Electronic Effects :

- Pyridin-2-yl substituents enhance π-π stacking in biological targets compared to piperidine/pyrrolidine analogs .

- Methyl esters exhibit faster hydrolysis rates than ethyl variants, impacting prodrug design .

Synthetic Efficiency :

- Palladium-catalyzed methods (e.g., ) achieve near-quantitative yields for vinylpiperidine analogs, whereas ruthenium-catalyzed distal C-H activation () offers regioselectivity for pyridine derivatives.

Biological Relevance: Amino-substituted analogs (e.g., ) show promise in targeting enzymes like ERAP2, with nanomolar inhibitory activity reported in related structures .

Biological Activity

Methyl 3-phenyl-2-(pyridin-2-yl)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as esters, characterized by the presence of a phenyl group and a pyridine moiety. The general structure can be represented as follows:

This compound's unique structure may influence its interaction with biological targets, making it a subject of interest for various pharmacological studies.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) reported in the range of 0.5 to 4 µg/mL, indicating potent activity against these pathogens .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 4.0 |

| Pseudomonas aeruginosa | 2.0 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines (e.g., HepG2 and MCF-7) revealed that the compound inhibited cell proliferation with IC50 values ranging from 5.1 to 22.08 µM, suggesting moderate cytotoxic effects while also highlighting its potential as an anticancer agent .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 6.19 |

| MCF-7 | 5.10 |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within microbial cells and cancerous tissues. Studies suggest that the compound may inhibit key metabolic pathways essential for cell survival and replication, such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis .

Case Studies

- Antimycobacterial Activity : A recent study explored the compound's efficacy against Mycobacterium tuberculosis. The results indicated that this compound exhibited promising antimycobacterial activity, contributing to its potential therapeutic applications in treating tuberculosis .

- Anti-biofilm Formation : Another investigation focused on the compound's ability to disrupt biofilm formation in pathogenic bacteria. The findings showed that it significantly reduced biofilm biomass at sub-MIC concentrations, suggesting its potential utility in treating biofilm-associated infections .

Q & A

Advanced Research Question

- Cross-validation : Use complementary techniques (e.g., HRMS + ¹H/¹³C NMR) to resolve discrepancies in mass or structural assignments .

- Impurity profiling : Analyze by-products via LC-MS (e.g., tert-butyl elimination during Boc deprotection) .

- Reaction reproducibility : Standardize solvent systems (e.g., THF/H₂O for hydrolysis) to minimize variability .

What are the challenges in deprotecting tert-butoxycarbonyl (Boc) groups during amino-functionalized derivative synthesis?

Advanced Research Question

- Acid vs. base conditions : Boc removal with LiOH (THF/H₂O) avoids side reactions compared to HCl, which may protonate pyridyl groups .

- Monitoring : Use TLC (Rf shift) or in situ IR to detect deprotection completion .

Example : Deprotection of methyl 2-(di-Boc-amino)-3-(pyridin-2-yl)propanoate with LiOH achieves 96% yield after acidification and filtration .

How does this compound contribute to benzodiazepine drug synthesis?

Advanced Research Question

The compound serves as a precursor in synthesizing Remimazolam, a short-acting sedative:

- Key step : Coupling with bicyclic diazepine intermediates under basic conditions .

- Challenges : Steric hindrance at the pyridyl-propanoate junction requires optimized coupling agents (e.g., EDC/HOBt) .

What methodologies improve reaction scalability for this compound synthesis?

Advanced Research Question

- Photoredox scalability : Maintain irradiance uniformity in larger reactors to prevent yield drop .

- Column chromatography alternatives : Explore recrystallization (e.g., ethyl acetate/hexanes) for gram-scale purification .

Case study : A 1 mmol-scale reaction achieved 97% yield with 10–50% ethyl acetate/hexanes gradient .

How can researchers mitigate racemization during derivatization of this compound?

Advanced Research Question

- Low-temperature conditions : Perform acylations at –20°C to stabilize chiral centers .

- Steric shielding : Use bulky protecting groups (e.g., Boc) to limit nucleophilic attack on stereogenic carbons .

What role does the pyridin-2-yl moiety play in the compound’s reactivity?

Basic Research Question

- Coordination site : The pyridyl nitrogen facilitates metal-catalyzed reactions (e.g., Ir or Ni complexes) .

- Electronic effects : Enhances electrophilicity at the propanoate carbonyl, aiding nucleophilic additions .

How do solvent systems influence the compound’s stability during long-term storage?

Basic Research Question

- Anhydrous conditions : Store in THF or DCM under inert gas to prevent hydrolysis of ester groups .

- Temperature : –20°C minimizes degradation; avoid repeated freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.